(4-Fluorophenyl)phenylmethanone oxime

Description

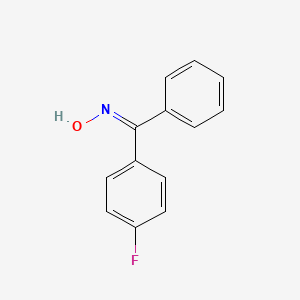

(4-Fluorophenyl)phenylmethanone oxime is an oxime derivative synthesized from its parent ketone, (4-fluorophenyl)phenylmethanone (CAS: 345-83-5), through condensation with hydroxylamine. The compound features a fluorinated aromatic ring and a phenyl group attached to a central carbonyl-derived oxime moiety (-N-OH). Its molecular formula is C₁₃H₁₀FNO, with a molecular weight of 215.23 g/mol .

Oximes are widely studied for their roles in coordination chemistry, medicinal chemistry, and organic synthesis due to their ability to act as ligands or undergo transformations such as Beckmann rearrangements .

Propriétés

Numéro CAS |

362-99-2 |

|---|---|

Formule moléculaire |

C13H10FNO |

Poids moléculaire |

215.22 g/mol |

Nom IUPAC |

(NZ)-N-[(4-fluorophenyl)-phenylmethylidene]hydroxylamine |

InChI |

InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13- |

Clé InChI |

VQCPGTQZPMEMKN-SQFISAMPSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)F |

SMILES canonique |

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)F |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions

- Reagents :

- (4-Fluorophenyl)phenylmethanone

- Hydroxylamine hydrochloride

- Sodium acetate (as a base)

- Solvent : Aqueous ethanol or a mixture of ethanol and water.

- Temperature : Elevated temperatures, typically around 80°C.

- Reaction Time : 16–18 hours.

Procedure

- Dissolve hydroxylamine hydrochloride and sodium acetate in an ethanol-water mixture.

- Add (4-fluorophenyl)phenylmethanone to the solution.

- Heat the reaction mixture to approximately 80°C with continuous stirring for 16–18 hours.

- Cool the reaction mixture to room temperature.

- Extract the product using ethyl acetate and wash with water to remove impurities.

- Purify the crude product by recrystallization from ethanol or by column chromatography.

Yields

- Typical yields range from 70% to 85% , depending on reaction optimization.

Scale-Up and Industrial Production

Industrial production methods for this compound follow similar principles as laboratory synthesis but are optimized for higher yields, scalability, and purity.

Modifications for Scale-Up

- Use of continuous flow reactors to ensure uniform heating and mixing.

- Advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization under controlled conditions.

Example Industrial Procedure

- Reactants are mixed in a large-scale reactor with precise temperature control.

- The reaction is monitored using spectroscopic techniques such as FTIR or NMR to ensure completion.

- The product is isolated by filtration and washed thoroughly with solvents like ethanol or water.

- Purification is performed through recrystallization or chromatography.

Alternative Synthetic Routes

Researchers have explored alternative methods to improve efficiency and reduce environmental impact:

Solvent-Free Synthesis

- This method eliminates the use of organic solvents by employing solid-state reactions under microwave irradiation.

- Advantages: Reduced waste generation and shorter reaction times.

Catalytic Methods

- Use of catalysts such as Lewis acids or transition metal complexes to enhance reaction rates.

- Example: Zinc chloride has been reported as an effective catalyst for oxime formation.

Analytical Data for Product Characterization

The synthesized compound is characterized using various analytical techniques:

| Technique | Key Features |

|---|---|

| FTIR Spectroscopy | Strong absorption at ~1660 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (O-H stretch). |

| NMR Spectroscopy | Signals corresponding to aromatic protons and oxime group (~δ = 7–8 ppm). |

| GC-MS | Molecular ion peak at m/z = 215, confirming molecular weight of C₁₃H₁₀FNO. |

| Melting Point | Reported range: ~120–122°C for purified product. |

Comparative Analysis of Methods

The table below summarizes key differences between preparation methods:

| Method | Yield (%) | Reaction Time (hrs) | Advantages | Disadvantages |

|---|---|---|---|---|

| Standard Laboratory Method | 70–85 | 16–18 | Simple setup, widely documented | Long reaction time |

| Solvent-Free Synthesis | ~80 | ~2 | Environmentally friendly, shorter time | Requires specialized equipment |

| Catalytic Method | >85 | ~6 | High yield, faster | Catalyst cost and recovery issues |

Analyse Des Réactions Chimiques

Formation via Oximation

The oxime is synthesized through the reaction of (4-fluorophenyl)phenylmethanone with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol/water):

Key Data:

-

Characterization:

Nucleophilic Additions and Dehydration

The oxime undergoes nucleophilic attacks at the C=N bond and dehydration under acidic conditions:

Imine Formation

Dehydration with HCl or H₂SO₄ produces imines:

-

Application: Intermediate for Schiff base synthesis.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) forms oxime esters :

| Acyl Group (R) | Yield (%) | Conditions |

|---|---|---|

| Acetyl | 81 | 0°C, 2 h |

| 4-Fluorobenzoyl | 89 | RT, 18 h |

Photoredox-Catalyzed Cyclization

Under visible-light irradiation, the oxime participates in radical-mediated cyclization with isocyanides to form phenanthridine derivatives :

Mechanism Highlights:

-

Single-Electron Transfer (SET): Oxime ester () reacts with photocatalyst () to generate iminyl radical A .

-

β-Fragmentation: Releases acyl radical B , which inserts into isocyanide to form intermediate C .

Substrate Scope:

| Isocyanide Substituent | Yield (%) | Reference |

|---|---|---|

| 4-MeO-C₆H₄ | 78 | |

| 4-F-C₆H₄ | 82 |

Fluorine Substituent Effects

The 4-fluorophenyl group enhances reactivity through:

-

Electron-Withdrawing Effect: Stabilizes transition states in nucleophilic additions.

-

Hydrogen Bonding: O–H···F interactions improve crystallinity in derivatives .

Comparative Reactivity:

| Oxime Derivative | Reaction Rate (Relative) | Key Difference |

|---|---|---|

| (4-Fluorophenyl)phenylmethanone | 1.0 | Baseline |

| (4-Chlorophenyl)phenylmethanone | 0.7 | Lower electronegativity |

| (4-Methylphenyl)phenylmethanone | 0.3 | Electron-donating group |

Applications De Recherche Scientifique

Antifungal Activity

One of the most notable applications of (4-Fluorophenyl)phenylmethanone oxime is its antifungal properties. Research has demonstrated that oxime derivatives exhibit significant activity against various fungal strains, including Candida albicans and Aspergillus niger. The compound's antifungal efficacy is often evaluated through Minimum Inhibitory Concentration (MIC) assays, where lower MIC values indicate higher potency.

- Case Study : A study highlighted that certain oxime derivatives showed MIC values comparable to or lower than established antifungal agents like fluconazole. For instance, derivatives with specific substitutions on the phenyl ring demonstrated enhanced antifungal activity against C. albicans .

Antibacterial Properties

In addition to antifungal activity, this compound has been investigated for its antibacterial properties. Some studies indicate that modifications to the oxime structure can lead to compounds with potent bactericidal effects against Gram-positive and Gram-negative bacteria.

- Research Findings : A review of biologically active oxime ethers indicated that certain derivatives possess significant antibacterial activity, suggesting that further exploration of this compound could lead to new antibacterial agents .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the fluorine substituent and the phenyl ring can significantly influence the compound's pharmacological properties.

Key Insights from SAR Studies:

- Fluorine Substitution : The presence of fluorine in the para position has been shown to enhance lipophilicity and improve membrane permeability, which may contribute to increased biological activity.

- Phenyl Ring Modifications : Alterations on the phenyl ring can affect binding affinity to biological targets, influencing both potency and selectivity against specific pathogens .

Applications in Materials Science

Beyond biological applications, this compound is also being explored for its potential use in materials science. Its unique chemical structure allows it to act as an intermediate in synthesizing novel polymers and materials with specific properties.

Potential Uses:

- Polymer Synthesis : The compound can be utilized as a building block for creating functionalized polymers that exhibit desirable thermal and mechanical properties.

- Coatings and Adhesives : Research suggests that incorporating such oximes into coatings may enhance their performance characteristics, such as adhesion strength and resistance to environmental degradation .

Mécanisme D'action

The mechanism of action of (4-fluorophenyl)phenylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis and materials science. Additionally, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The following table summarizes key structural and physical properties of (4-fluorophenyl)phenylmethanone oxime and related compounds:

Key Observations :

- Substituent Effects: Fluorine and chlorine substituents introduce electronegativity, enhancing oxidative stability and influencing hydrogen bonding. For example, fluorine’s strong electron-withdrawing effect may reduce solubility in polar solvents compared to methoxy groups, which are electron-donating .

- Melting Points: Bis(4-fluorophenyl)methanone oxime exhibits a higher melting point (142°C) compared to mono-fluorinated analogs, likely due to increased symmetry and stronger intermolecular interactions .

Example :

- Bis(4-fluorophenyl)methanone oxime (35c): Synthesized in 79% yield via General Method C, with crystallization from hot methanol .

- (4-Fluorophenyl)(4-methoxyphenyl)methanone oxime (35g): Prepared in 75% yield using the same method, with distinct NMR signals for methoxy protons (δ 3.83 ppm) .

Activité Biologique

(4-Fluorophenyl)phenylmethanone oxime, a compound characterized by its oxime functional group, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article discusses the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H11FNO

- Molecular Weight : 219.23 g/mol

- CAS Number : 362-99-2

The presence of the fluorine atom in the para position of the phenyl ring is significant, as it can influence the compound's biological activity through electronic effects and steric hindrance.

Antimicrobial and Antifungal Properties

Research has indicated that oxime derivatives, including this compound, exhibit a range of biological activities. A review of biologically active oxime ethers highlighted their potential as antimicrobial agents. The following table summarizes key findings on the antimicrobial activities of various oxime compounds, including those related to this compound:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Candida albicans | Not specified | Antifungal |

| Compound 5c | A. flavus | 0.06 µg/mL | Antifungal |

| Compound 11a | C. albicans | 0.004 µg/mL | Antifungal |

| Compound with Cl in 3-position | A. niger | 2 µg/mL | Antifungal |

The specific MIC values for this compound against various pathogens have not been conclusively established in available literature, indicating a need for further investigation.

Case Studies and Research Findings

- Antifungal Activity : A study focused on the antifungal properties of various oximes reported that compounds with specific substituents showed enhanced activity against fungal strains such as C. albicans and Aspergillus niger. While this compound was not directly tested in this study, its structural similarity to other effective compounds suggests potential efficacy against similar targets .

- Structure-Activity Relationship (SAR) : The introduction of electron-withdrawing groups like fluorine has been shown to enhance the biological activity of phenolic compounds. This suggests that this compound may possess favorable interactions with biological targets due to its fluorinated structure .

- Mechanism of Action : The mechanism by which oximes exert their antimicrobial effects often involves the inhibition of key enzymes or receptors in microbial cells. For instance, certain oximes have been shown to inhibit tyrosinase, an enzyme critical for melanin biosynthesis, which could be relevant for developing treatments for fungal infections .

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. While preliminary data suggest potential antimicrobial and antifungal properties, comprehensive studies are necessary to elucidate its effectiveness and mechanisms of action.

Future research should focus on:

- Determining specific MIC values against various pathogens.

- Investigating the structural modifications that enhance activity.

- Exploring potential therapeutic applications in treating fungal infections.

By advancing our understanding of this compound's biological properties, we can better assess its potential as a therapeutic agent in microbiology and pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.